1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol

Description

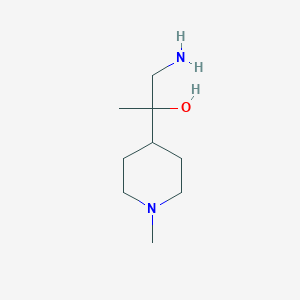

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol is a secondary alcohol and primary amine featuring a 1-methylpiperidin-4-yl substituent. Its molecular structure combines a piperidine ring with a methyl group at the 1-position and a 2-propanol backbone linked to an amino group. The stereochemistry of the molecule is critical, as enantiomeric purity often influences biological activity and pharmacokinetics .

Properties

IUPAC Name |

1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMIDHXVZUSUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol typically involves the reaction of 1-methylpiperidine with an appropriate precursor, such as an epoxide or a halohydrin, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance reaction rates and the implementation of purification techniques like chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol has been explored for several applications across different research domains:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Specifically, it has shown promise in:

- Neurological Disorders : Studies indicate that it may act as an inhibitor or modulator of specific enzymes and receptors, influencing pathways involved in mood regulation and cognitive function. Its interaction with serotonin receptors suggests potential applications in treating conditions such as depression and anxiety disorders.

Biological Research

In biological studies, this compound serves as a valuable tool for:

- Enzyme Mechanisms : It is employed in research to elucidate enzyme mechanisms and protein-ligand interactions, contributing to the understanding of various biochemical pathways.

Industrial Applications

In the industrial sector, this compound is utilized as:

- Building Block in Organic Synthesis : It plays a role in synthesizing complex organic molecules and specialty chemicals, making it an important intermediate in pharmaceutical manufacturing.

Case Study 1: Neurological Applications

Research has demonstrated that this compound can influence serotonin pathways, leading to potential therapeutic effects in treating depression and anxiety disorders. In vitro studies have shown its ability to modulate receptor activity, which could translate into clinical applications for mood regulation .

Case Study 2: Synthesis of Complex Molecules

In synthetic chemistry, this compound has been utilized as a precursor for developing novel pharmacological agents. Its unique structural features allow chemists to create derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

2-(Piperidin-4-yl)propan-2-ol ()

- Structure : Lacks the 1-methyl group on the piperidine ring.

- Activity : Demonstrated PI3Kδ inhibition but lower isoform selectivity compared to derivatives with bulkier substituents (e.g., tert-butylpiperazine).

1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol ()

- Structure: Features a methylamino-methyl group on the piperidine ring.

- Molecular Weight : 186.29 g/mol (vs. 186.29 g/mol for the target compound).

Aryl-Substituted Amino Alcohols

1-Amino-2-(4-bromophenyl)propan-2-ol ()

- Structure : Substituted with a 4-bromophenyl group instead of 1-methylpiperidin-4-yl.

- Molecular Weight : 230.11 g/mol (vs. ~186 g/mol for the target compound).

- Applications : The bromine atom enhances electrophilicity, making it a candidate for further functionalization (e.g., cross-coupling reactions) .

1-Amino-2-(2-chlorophenyl)propan-2-ol ()

- Structure : Chlorine substituent at the ortho position.

- Molecular Weight : 185.65 g/mol.

Amino Alcohol Derivatives with Therapeutic Relevance

Propranolol Derivatives ()

- Structure: Contains a naphthoxy group and secondary amines (e.g., isopropylamino).

- Synthesis : Prepared via epoxide ring-opening with amines (yield: 55–81%).

- Key Difference: The target compound’s primary amino group may offer distinct metabolic stability and reduced off-target interactions compared to secondary amines in β-blockers .

Metoprolol-Related Compounds ()

- Structure: Phenoxy-propanolamine backbone with methoxyethyl groups.

- Regulatory Status : Used as reference standards (USP/EP).

- Comparison : The target compound’s piperidine ring provides a rigid scaffold absent in metoprolol, which could influence bioavailability and CNS penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol, a compound characterized by its unique structural features, particularly the presence of a piperidine ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.27 g/mol. The compound features an amino group at position 1, contributing to its reactivity and interaction with biological targets. The piperidine ring enhances the compound's ability to modulate various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| Functional Groups | Amino, Hydroxyl |

Research indicates that this compound interacts with specific receptors and enzymes, influencing neurotransmitter systems such as serotonin pathways. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways crucial for neurotransmitter synthesis and degradation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, including serotonin receptors, which play a significant role in mood regulation and cognitive functions.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Interaction : The compound has been explored for its effects on serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. Its ability to modulate serotonin levels may enhance cognitive function and mood stabilization.

- Enzyme Interaction : Research indicates that it may inhibit enzymes involved in metabolic pathways related to neurotransmitter function. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.

- Therapeutic Potential : The compound's unique structure allows it to be a candidate for developing new therapeutic agents targeting neurological disorders. Its interaction profile suggests applications in pain management and anti-inflammatory treatments .

Case Studies

A few notable case studies highlight the biological activity of this compound:

Case Study 1: Serotonin Modulation

In a study examining the effects of various compounds on serotonin receptor activity, this compound demonstrated significant binding affinity to the 5-HT_1A receptor subtype. This interaction suggests its potential role as an anxiolytic agent, providing insights into its therapeutic applications for anxiety disorders .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of MAO by this compound revealed IC50 values indicating effective inhibition at low concentrations. This finding supports its potential use in managing neurodegenerative diseases where serotonin levels are disrupted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 1-methylpiperidine-4-amine with a halogenated propanol derivative (e.g., 2-bromopropan-2-ol) under reflux in anhydrous THF, using a base like KCO to neutralize HBr. Reaction optimization should focus on temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for reductive steps). Monitor progress via TLC or HPLC .

- Key Variables : Yield improves with inert atmosphere (N) and exclusion of moisture. Impurities from incomplete substitution (e.g., residual piperidine derivatives) require purification via column chromatography (silica gel, 5% MeOH in DCM) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- NMR : Use H and C NMR in DMSO-d to confirm amine and piperidinyl proton environments. Cross-check chemical shifts against analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (δ 1.2–1.5 ppm for CH, δ 2.6–3.1 ppm for piperidinyl CH) .

- HPLC : Employ a C18 column (gradient: 0.1% TFA in HO/ACN) with UV detection at 210 nm. Purity ≥95% is acceptable for pharmacological assays .

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 25°C (observed for analog) | |

| Boiling Point | 329°C (estimated) |

Q. What safety protocols are critical for handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H332 hazard) .

- Emergency Measures : In case of skin contact, rinse with water for 15 min; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Method : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (80:20) + 0.1% diethylamine. Retention times vary by enantiomer configuration (R vs. S) .

- Validation : Compare circular dichroism (CD) spectra or X-ray crystallography of resolved fractions. Reference analogs like (1R,2S)-2-Amino-1-(4-pyridyl)-1-propanol for spectral patterns .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. functional assays)?

- Case Study : If in vitro binding assays (e.g., α-adrenergic receptors) show high affinity but functional assays (cAMP inhibition) lack efficacy:

- Check for off-target interactions using radioligand displacement assays.

- Evaluate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .

- Troubleshooting : Use LC-MS/MS to verify compound integrity in assay buffers .

Q. How to design in vivo pharmacokinetic studies for this compound?

- Dosing : Calculate dose based on murine allometric scaling (e.g., 10 mg/kg for mice, adjusted for bioavailability). Administer via IV or oral gavage.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hr post-dose. Extract using protein precipitation (ACN), analyze via LC-MS/MS with a LOQ of 1 ng/mL .

- Key Metrics : Report t, C, and AUC. Compare to structural analogs like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol .

Q. What are the implications of piperidinyl N-methylation on metabolic stability?

- Metabolic Pathways : The 1-methyl group on piperidine reduces CYP3A4-mediated oxidation compared to unmethylated analogs. Confirm via liver microsome assays (NADPH cofactor) .

- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to identify metabolites (e.g., hydroxylation at C4 of piperidine) .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., solubility discrepancies), verify solvent purity (HPLC-grade) and temperature control. For example, solubility in DMSO may drop if stored >4°C .

- Impurity Profiling : Use reference standards like Imp. J(EP) (1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) to identify byproducts in synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.